molecular formula C9H6N2OS B8797325 2-Oxo-3(2H)-benzothiazolacetonitrile CAS No. 61516-68-5

2-Oxo-3(2H)-benzothiazolacetonitrile

Cat. No.: B8797325
CAS No.: 61516-68-5
M. Wt: 190.22 g/mol
InChI Key: TXOKQMSSJAIOPM-UHFFFAOYSA-N
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Description

2-Oxo-3(2H)-benzothiazolacetonitrile is a chemical compound with the molecular formula C9H6N2OS and a molecular weight of 190.22 g/mol . This compound features a benzothiazole ring system, a common scaffold in medicinal chemistry and materials science known for its diverse biological activities and electronic properties. Researchers value this structural motif for developing novel substances with specific functionalities. While detailed analytical data for this specific oxo-derivative is limited in public sources, compounds within this class are frequently employed as key intermediates in organic synthesis. They can be used to construct more complex heterocyclic systems, such as coumarin-benzothiazole derivatives, which have shown application as chemosensors for detecting anions like cyanide due to their favorable photophysical properties . As a specialized building block, it offers researchers a versatile handle for further chemical modifications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Handling should be performed by qualified professionals in a controlled laboratory setting. Researchers are encouraged to consult the relevant scientific literature for specific synthetic protocols and application examples.

Properties

CAS No.

61516-68-5

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)acetonitrile

InChI

InChI=1S/C9H6N2OS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2

InChI Key

TXOKQMSSJAIOPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal potential of 2-Oxo-3(2H)-benzothiazolacetonitrile is significant, particularly in the development of therapeutic agents. Compounds derived from benzothiazole, including this compound, have demonstrated various pharmacological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. In a study examining various benzothiazole compounds, it was found that certain derivatives possess substantial activity against a range of pathogens, including bacteria and fungi .

Anticancer Properties

Benzothiazole derivatives are being investigated for their anticancer effects. For instance, 2-(4-aminophenyl)benzothiazole has shown promising antitumor activity, suggesting that similar compounds may also have therapeutic potential in oncology .

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of benzothiazole-based compounds. The ability to scavenge free radicals positions these compounds as potential candidates for preventing oxidative stress-related diseases .

Chemical Synthesis and Material Science

The compound's structural characteristics facilitate its use in chemical synthesis and materials science.

Dyes and Pigments

Benzothiazole derivatives are often employed in the synthesis of dyes due to their vibrant colors and stability. The application of this compound in dye chemistry is notable, as it can be used to create fluorescent sensors and other colorimetric materials .

Polymer Chemistry

In polymer science, benzothiazole derivatives serve as additives or modifiers to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength .

Case Studies

To illustrate the applications of this compound, several case studies are summarized below:

Study Objective Findings
Badgujar et al. (2023)Investigate therapeutic efficacyDemonstrated significant antimicrobial and anticancer activities of benzothiazole derivatives .
Azzam & Seif (2024)Explore biological activitiesFound diverse applications in pharmaceuticals and materials science, emphasizing the importance of benzothiazole compounds .
Recent Advances in Medicinal Chemistry (2024)Review medicinal applicationsHighlighted the role of benzothiazoles in drug development for various diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 2-Oxo-3(2H)-benzothiazolacetonitrile with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications
This compound C₉H₆N₂OS 190.22 Benzothiazole, oxo, nitrile Intermediate for hydrazones
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 209.22 Benzothiazole, oxo, acetic acid Antibacterial, antifungal agents
4-(1,3-Dioxo-1,2-benzothiazol-2-yl)benzonitrile C₁₄H₈N₂O₂S 268.29 Benzothiazole dioxo, benzonitrile High logP (2.81); potential UV stabilization
2-Hydroxybenzoylacetonitrile C₉H₇NO₂ 177.16 Hydroxybenzoyl, nitrile Intermediate for phenolic derivatives
O,O-Dimethyl S-[(2-oxo-3(2H)-benzothiazolyl)methyl] ester C₁₀H₁₁NO₃S₂ 289.38 Benzothiazole, oxo, dithiophosphate ester Pesticide applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxo-3(2H)-benzothiazolacetonitrile, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via condensation of aromatic aldehydes with 4-thiazolidinones, followed by electrophilic attack using phenylisothiocyanate and subsequent reaction with chloroacetyl chloride under basic conditions . To improve yields, optimize reaction parameters (e.g., temperature, solvent polarity) and employ catalytic agents. For example, using anhydrous solvents and inert atmospheres reduces side reactions. Characterization via elemental analysis (C.H.N.) and UV-Vis spectroscopy confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and heterocyclic ring integrity.
  • UV-Vis Spectroscopy : Absorbance peaks (e.g., ~250–300 nm) indicate π→π* transitions in the benzothiazole ring .
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, as demonstrated for analogous 1,2-benzisothiazol-3(2H)-ones .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use standardized assays:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assay on mammalian cell lines to assess safety thresholds.
  • Include positive controls (e.g., ampicillin) and validate results via triplicate experiments .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of this compound derivatives?

  • Methodological Answer : Systematic SAR studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., 4-Cl, 3-F) enhance antibacterial potency by increasing electrophilicity .
  • Hydrophobic Substituents : Arylidene or benzyl groups improve membrane permeability, as seen in antifungal derivatives .
  • Quantitative Analysis : Use Hansch analysis or 2D-QSAR to correlate substituent properties (logP, σ) with bioactivity .

Q. What computational strategies validate the kinase inhibitory potential of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to JAK kinases (e.g., PDB: 4U6J) to identify critical interactions (e.g., hydrogen bonds with hinge regions) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities of derivatives .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : Conflicting activity data may arise from polymorphic forms or solvate differences. Strategies include:

  • Single-Crystal XRD : Compare hydrogen-bonding patterns (e.g., N–H⋯O vs. S–O interactions) across derivatives .
  • PXRD : Confirm batch consistency and exclude amorphous impurities.
  • Bioactivity Reassessment : Test crystallographically characterized samples under standardized conditions .

Q. What ethical and data-sharing practices apply to studies involving this compound?

  • Methodological Answer :

  • Ethical Compliance : De-identify human/animal data and obtain IRB approvals for biological studies .
  • Open Data : Share crystallographic data (CIF files) via repositories (e.g., CCDC) and adhere to FAIR principles while anonymizing sensitive metadata .

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